10Z,12E-Hexadecadienal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

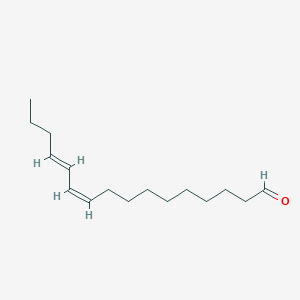

10Z,12E-Hexadecadienal is a polyunsaturated fatty aldehyde with the molecular formula C16H28O. It is characterized by the presence of two double bonds located at positions 10 and 12 in the carbon chain, specifically in the 10Z,12E configuration . This compound is known for its role as a pheromone in certain insect species, particularly in the silkworm moth Bombyx mori .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

10Z,12E-Hexadecadienal can be synthesized from readily available starting materials such as octa-2E,7-dien-1-ol. The synthesis involves several steps, including the formation of intermediate compounds and the use of specific reagents and catalysts . One common method involves the use of Wittig reactions to introduce the double bonds at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities .

Analyse Des Réactions Chimiques

Types of Reactions

10Z,12E-Hexadecadienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Hexadecanoic acid.

Reduction: Hexadecanol.

Substitution: Halogenated derivatives of hexadecadienal.

Applications De Recherche Scientifique

Chemistry

- Model Compound : 10Z,12E-Hexadecadienal serves as a model compound in organic synthesis studies, helping researchers understand reaction mechanisms and the behavior of similar organic molecules.

- Reactivity Studies : The compound undergoes various chemical reactions including oxidation to form carboxylic acids and reduction to produce alcohols. Its reactivity is essential for developing new synthetic pathways in organic chemistry.

Biology

- Pheromone Studies : This compound is recognized for its role as a sex pheromone in several moth species, including the silkworm moth. It influences mating behaviors by attracting male moths through olfactory receptors .

- Behavioral Modulation : Research indicates that this compound not only attracts male moths but also modulates their responses to other pheromones, highlighting its complexity in chemical communication among insects .

Medicine

- Pest Control : The potential use of this compound in developing pheromone-based pest control methods is being explored. By utilizing its attractive properties, it can be integrated into traps to manage pest populations effectively without relying on traditional pesticides.

- Biological Activity : Studies have indicated that this compound might have additional biological activities worth investigating for therapeutic applications.

Case Study 1: Insect Behavior

In a field study involving the diurnal hawk moth Neogurelca himachala sangaica, researchers identified this compound as a key component of the sex pheromone emitted by female moths. The study demonstrated that male moths were significantly attracted to this compound during field assays, establishing its importance in mating behaviors within this species .

Case Study 2: Chemical Communication

Another study focused on the interaction of this compound with male moth antennae revealed that while it effectively attracted males, the presence of other isomers could diminish its attractiveness. This finding underscores the nuanced dynamics of pheromone communication and suggests avenues for further research into optimizing pheromone blends for pest management strategies .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Model compound for organic synthesis | Reaction mechanisms studies |

| Biology | Pheromone influencing insect behavior | Attracting male moths |

| Medicine | Potential use in pest control | Pheromone traps |

Mécanisme D'action

The mechanism of action of 10Z,12E-Hexadecadienal involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or mating . The molecular targets include olfactory receptor neurons and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

10E,12Z-Hexadecadienal: Another isomer with the double bonds in the 10E,12Z configuration.

10E,12E-Hexadecadienal: An isomer with both double bonds in the E configuration.

10Z,12Z-Hexadecadienal: An isomer with both double bonds in the Z configuration.

Uniqueness

10Z,12E-Hexadecadienal is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its function as a pheromone in certain insect species, making it a valuable compound for research in chemical ecology and pest management .

Activité Biologique

10Z,12E-Hexadecadienal is a conjugated aldehyde with the molecular formula C16H28O and a molecular weight of approximately 236.3929 g/mol. This compound is notable for its role in various biological activities, particularly in the context of insect pheromones and potential applications in pest management. This article reviews the biological activity of this compound, highlighting its chemical properties, biological functions, and relevant research findings.

This compound features two double bonds in its structure, which contribute to its reactivity and biological activity. The compound can be synthesized from fatty acids through desaturation processes and is often used in studies related to pheromone communication among insects.

| Property | Value |

|---|---|

| Molecular Formula | C16H28O |

| Molecular Weight | 236.3929 g/mol |

| InChIKey | OSFASEAZCNYZBW-SCFJQAPRSA-N |

| Topological Polar Surface Area | 20.2 Ų |

| Rotatable Bonds | 12 |

Role in Insect Pheromone Communication

One of the most significant biological activities of this compound is its function as a sex pheromone in various moth species. Research has shown that this compound is involved in attracting male moths to females for mating purposes. For instance, studies on the codling moth (Cydia pomonella) have demonstrated that specific geometric isomers of hexadecadienals significantly influence male attraction .

Case Studies

- Codling Moth Attraction : A study by El-Sayed et al. (1998) highlighted that the presence of this compound increased male codling moth captures in traps baited with synthetic pheromones. This indicates its critical role in mating behavior and pest management strategies .

- Pheromone Disruption : Research has also explored how synthetic versions of this compound can disrupt mating patterns in target pest populations. By saturating an area with these pheromones, researchers can reduce mating success and subsequently lower pest populations .

- Behavioral Bioassays : In laboratory settings, behavioral bioassays have been conducted to assess the efficacy of this compound as a lure for various moth species. Results indicate strong attraction responses, suggesting potential applications in integrated pest management (IPM) systems .

The biological activity of this compound is primarily mediated through olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of male moths, triggering a series of behavioral responses aimed at locating females.

Propriétés

IUPAC Name |

(10Z,12E)-hexadeca-10,12-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFASEAZCNYZBW-DEQVHDEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C\CCCCCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-98-6 |

Source

|

| Record name | Bombykal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063024986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.